Cas no 49548-36-9 (Levamisole phosphate)

Levamisole phosphate structure
Levamisole phosphate structure
Product Name:Levamisole phosphate
Número CAS:49548-36-9
MF:C11H12N2S
Megavatios:204.291380882263
CID:331324
PubChem ID:26879
Update Time:2025-04-19

Levamisole phosphate Propiedades químicas y físicas

Nombre e identificación

    • Levamisole phosphate
    • Levamisole
    • (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • AB00053661-08
    • (-)-Levamisole
    • BDBM50241179
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • P00039
    • BIDD:GT0372
    • L(-)-Levamisole
    • HY-A0106
    • TCMDC-125847
    • AC-18929
    • SDCCGSBI-0050668.P004
    • LEVAMISOLE [MI]
    • AB00053661-07
    • (-)-Tetramisole
    • Spectrum3_000962
    • UNII-2880D3468G
    • BSPBio_002563
    • (S)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
    • LEVAMISOLE [VANDF]
    • 2880D3468G
    • AKOS001637203
    • Wormicid
    • CHEBI:6432
    • Prestwick2_000182
    • SCHEMBL19227
    • (S)-(-)-tetramisole
    • Spectrum4_001078
    • Levamisolum [INN-Latin]
    • IDI1_000667
    • tetramisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
    • SBI-0050668.P003
    • Totalon Topical Cattle Anthelmintic
    • Tramisol Pour-On
    • AB00053661_10
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole (Levamisole)
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (S)-
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
    • LEVAMISOLE [GREEN BOOK]
    • Spectrum2_000865
    • EN300-7407664
    • dl-Tetramisole
    • P02CE01
    • (S)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
    • Levamisolum
    • Levovermax
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(tetramisole)
    • Levamisole [INN:BAN]
    • Spectrum5_001645
    • Totalon
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole
    • Tetramisole, (s)-
    • 14769-73-4
    • DTXCID103206
    • NINDS_000667
    • (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • Vermisol 150
    • KBio1_000667
    • Prestwick0_000182
    • KBio2_007225
    • (6S)-6-phenyl-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole
    • Levamisolum (INN-Latin)
    • A808675
    • NCGC00162225-02
    • Q417097
    • L-tetramisol
    • L-2,3,5,6-Tetrahyro-6-phenylimidazo(2,1-b)thiazole
    • Levamisole (INN)
    • EINECS 238-836-5
    • (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
    • Ketrax
    • DS-4066
    • Levamisol (INN-Spanish)
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
    • Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
    • 14769-73-4 (FREE BASE)
    • DB00848
    • BRD-K73107279-003-03-4
    • levamisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
    • NCI60_001476
    • 49548-36-9
    • (-)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • NCGC00162225-08
    • SPBio_002024
    • LEVAMISOLE (MART.)
    • DL-429
    • Levamisol [INN-Spanish]
    • SPBio_000909
    • C07070
    • CCG-204775
    • LEVAMISOLE [MART.]
    • LEVOMYSOL
    • NCGC00162225-05
    • Ketrax (TN)
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(Levamisole)
    • NCGC00162225-04
    • D08114
    • HMS2090O04
    • (S)-(-)-Levamisole
    • Levamisol 100 microg/mL in Acetonitrile
    • (-)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
    • LEVAMISOLE [INN]
    • NCGC00162225-03
    • KBio2_004657
    • DivK1c_000667
    • Prestwick1_000182
    • NS00000419
    • Levotetramisole
    • Levamisol
    • CHEMBL1454
    • L-Tetramisole
    • cid_68628
    • C72809
    • (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • CS-W009271
    • 2,3,5,6-Tetrahydro-6-phenyl-imidazo[2,1-b]thiazole, (S)-
    • AB00053661_09
    • NCGC00162225-14
    • levamisolo
    • LEVAMISOLE [WHO-DD]
    • DTXSID4023206
    • KBioGR_001436
    • KBio2_002089
    • Lopac0_000690
    • Lepuron
    • KBioSS_002089
    • KBio3_001783
    • GTPL7210
    • MFCD00792481
    • Spectrum_001609
    • Renchi: 1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1
    • Clave inchi: HLFSDGLLUJUHTE-SNVBAGLBSA-N
    • Sonrisas: S1CCN2C1=N[C@@H](C1C=CC=CC=1)C2

Atributos calculados

  • Calidad precisa: 204.07211956g/mol
  • Masa isotópica única: 204.07211956g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 246
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.8
  • Superficie del Polo topológico: 40.9Ų

Propiedades experimentales

  • Logp: 2.3

Levamisole phosphate Literatura relevante

Proveedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.